molecular formula C14H14O3S2 B14287512 Phenyl [(4-methylphenyl)sulfanyl]methanesulfonate CAS No. 138373-08-7

Phenyl [(4-methylphenyl)sulfanyl]methanesulfonate

Katalognummer: B14287512
CAS-Nummer: 138373-08-7
Molekulargewicht: 294.4 g/mol
InChI-Schlüssel: CXQVSZWCVGJOPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenyl [(4-methylphenyl)sulfanyl]methanesulfonate is an organic compound that belongs to the class of aromatic sulfonates It is characterized by the presence of a phenyl group attached to a methanesulfonate moiety through a sulfanyl linkage with a 4-methylphenyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of phenyl [(4-methylphenyl)sulfanyl]methanesulfonate typically involves the reaction of phenyl methanesulfonate with 4-methylphenylthiol in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Phenyl methanesulfonate+4-methylphenylthiolPhenyl [(4-methylphenyl)sulfanyl]methanesulfonate\text{Phenyl methanesulfonate} + \text{4-methylphenylthiol} \rightarrow \text{this compound} Phenyl methanesulfonate+4-methylphenylthiol→Phenyl [(4-methylphenyl)sulfanyl]methanesulfonate

The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and a base like triethylamine or sodium hydroxide is used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Phenyl [(4-methylphenyl)sulfanyl]methanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfide.

    Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction.

    Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Phenyl [(4-methylphenyl)sulfanyl]methanesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of phenyl [(4-methylphenyl)sulfanyl]methanesulfonate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzymatic activity or modulation of biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Phenyl [(4-methylphenyl)sulfanyl]methanesulfonate can be compared with other similar compounds such as:

    Phenyl methanesulfonate: Lacks the 4-methylphenylsulfanyl group, making it less reactive in certain substitution reactions.

    4-Methylphenyl methanesulfonate: Similar structure but without the phenylsulfanyl linkage, affecting its chemical properties and reactivity.

    Phenyl [(4-methylphenyl)sulfonyl]methanesulfonate: Contains a sulfonyl group instead of a sulfanyl group, leading to different reactivity and applications.

Eigenschaften

CAS-Nummer

138373-08-7

Molekularformel

C14H14O3S2

Molekulargewicht

294.4 g/mol

IUPAC-Name

phenyl (4-methylphenyl)sulfanylmethanesulfonate

InChI

InChI=1S/C14H14O3S2/c1-12-7-9-14(10-8-12)18-11-19(15,16)17-13-5-3-2-4-6-13/h2-10H,11H2,1H3

InChI-Schlüssel

CXQVSZWCVGJOPK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)SCS(=O)(=O)OC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.